molecular formula C12H22Cl2N6O4 B13799652 Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso- CAS No. 60784-45-4

Urea, 1,1'-hexamethylenebis(3-(2-chloroethyl)-3-nitroso-

Cat. No.: B13799652
CAS No.: 60784-45-4
M. Wt: 385.24 g/mol
InChI Key: PQBJFPLKQJTDSV-UHFFFAOYSA-N
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Description

Urea, 1,1’-hexamethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound known for its unique structure and properties It is characterized by the presence of urea groups linked by a hexamethylene chain, with each urea group further substituted by 2-chloroethyl and nitroso groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-hexamethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of hexamethylenediamine with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso groups are introduced through a subsequent reaction with nitrosating agents such as sodium nitrite in the presence of an acid catalyst.

Industrial Production Methods: Industrial production

Properties

CAS No.

60784-45-4

Molecular Formula

C12H22Cl2N6O4

Molecular Weight

385.24 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexyl]-1-nitrosourea

InChI

InChI=1S/C12H22Cl2N6O4/c13-5-9-19(17-23)11(21)15-7-3-1-2-4-8-16-12(22)20(18-24)10-6-14/h1-10H2,(H,15,21)(H,16,22)

InChI Key

PQBJFPLKQJTDSV-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)N(CCCl)N=O)CCNC(=O)N(CCCl)N=O

Origin of Product

United States

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